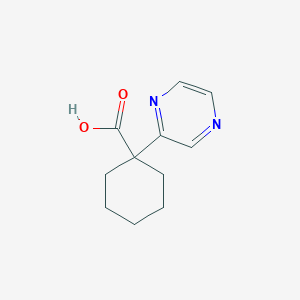
1-(Pyrazin-2-yl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrazin-2-yl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a pyrazine moiety and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the homolytic aromatic alkylation protocol, which is metal-free and utilizes radical reactions . Another method includes the condensation of pyrazin-2-amine with cyclohexanecarboxylic acid derivatives under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrazin-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Pyrazin-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 1-(Pyrazin-2-yl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound shares the pyrazine moiety but has a different cyclic structure, leading to distinct chemical properties.
5-(Pyrazin-2-yl)isophthalic acid: Another similar compound with a pyrazine ring, used in coordination chemistry.
Uniqueness: 1-(Pyrazin-2-yl)cyclohexane-1-carboxylic acid is unique due to its specific combination of a cyclohexane ring and a pyrazine moiety, which imparts distinct chemical reactivity and potential applications. Its structural features enable diverse interactions and reactions, making it a versatile compound in various research fields.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-pyrazin-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-10(15)11(4-2-1-3-5-11)9-8-12-6-7-13-9/h6-8H,1-5H2,(H,14,15) |
Clave InChI |
MBQVYNITSIBDTF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=NC=CN=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















